molecular formula C9H10ClNO4S2 B12303040 2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide CAS No. 1084-66-8

2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide

Cat. No.: B12303040
CAS No.: 1084-66-8
M. Wt: 295.8 g/mol
InChI Key: GRAGXRZKBKQUAI-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide is a chemical compound with the molecular formula C10H10ClNO3S2. This compound is part of the benzothiopyran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide typically involves the chlorination of 3,4-dihydro-2H-1-benzothiopyran followed by sulfonamide formation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with sulfonamide derivatives under controlled temperatures and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and sulfonamide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is essential to achieve high efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, typically involving specific solvents, temperatures, and catalysts .

Major Products

Scientific Research Applications

2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Used as a catalyst in organic synthesis.

    Trichloromethiazide: A diuretic compound with similar structural features.

Uniqueness

2H-1-Benzothiopyran-7-sulfonamide, 6-chloro-3,4-dihydro-, 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

1084-66-8

Molecular Formula

C9H10ClNO4S2

Molecular Weight

295.8 g/mol

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide

InChI

InChI=1S/C9H10ClNO4S2/c10-7-4-6-2-1-3-16(12,13)8(6)5-9(7)17(11,14)15/h4-5H,1-3H2,(H2,11,14,15)

InChI Key

GRAGXRZKBKQUAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2S(=O)(=O)C1)S(=O)(=O)N)Cl

Origin of Product

United States

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